

A Comparative Guide to the Reactivity of Nitrosyl Halides: INO, BrNO, and ClNO

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Compound of Interest

Compound Name: Nitrosyl iodide

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This guide provides a comprehensive comparison of the reactivity of three key nitrosyl halides: iodine mononitrosyl (INO), bromine mononitrosyl (BrNO), and chlorine mononitrosyl (ClNO). Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in nitrosation reactions, and for elucidating their potential roles in various chemical and biological processes. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of reaction pathways and experimental setups.

Introduction to Nitrosyl Halides

Nitrosyl halides (XNO) are a class of reactive molecules characterized by a halogen atom (X) bonded to a nitrosyl group (NO). Their reactivity is largely governed by the nature of the halogen, influencing the electrophilicity of the nitrogen atom and the lability of the X-N bond. These compounds are potent nitrosating agents, capable of introducing the nitroso group into various organic and inorganic substrates. The general trend in reactivity is expected to follow the electronegativity and bond strengths of the halogens, with ClNO being the most reactive and INO the least. However, specific reaction conditions can influence this trend.

Quantitative Reactivity Data

Direct comparative kinetic studies across all three nitrosyl halides are limited in the literature. However, by compiling data from various sources, a general trend in their reactivity can be

established. The following table summarizes key physical properties and available kinetic data, which serve as indicators of their relative reactivity.

Property/Reaction	CINO	BrNO	INO
Appearance	Orange-yellow gas	Red gas	Data not available
Boiling Point	-6.4 °C	-2 °C	Data not available
X-N Bond Dissociation Energy (kcal/mol)	~38	~29	~21
Rate Constant for X + XNO → X ₂ + NO (cm ³ molecule ⁻¹ s ⁻¹)	(5.40 ± 0.47) × 10 ⁻¹²	(5.16 ± 0.28) × 10 ⁻¹²	Data not available
Rate of Nitrosation of Primary Amino Acids	Approaches encounter-controlled limit	Approaches encounter-controlled limit	Data not available
Activation Energy for Nitrosation of Primary Amino Acids (kJ/mol)	10-30	10-30	Data not available

Note: Data for INO is scarce in the literature, reflecting its lower stability and the challenges associated with its experimental study.

The lower X-N bond dissociation energy for BrNO compared to CINO suggests that the Br-N bond is weaker and more easily cleaved, which would imply higher reactivity for BrNO in reactions where this bond breaking is the rate-determining step. However, the high electrophilicity of the nitrogen in CINO, due to the strongly electron-withdrawing chlorine atom, often leads to faster reaction rates, as seen in the near encounter-controlled rates of amino acid nitrosation for both CINO and BrNO. The reactivity of INO is predicted to be the lowest in the series due to the weaker electron-withdrawing ability of iodine and the longer, weaker I-N bond, which can also influence reaction mechanisms.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are methodologies for the generation of nitrosyl halides and the kinetic analysis of their reactions.

Protocol 1: Continuous Flow Generation and Photonitrosation using Nitrosyl Chloride (ClNO)

This protocol describes a continuous flow method for the safe generation and immediate use of ClNO in a photochemical reaction.^{[1][2][3]}

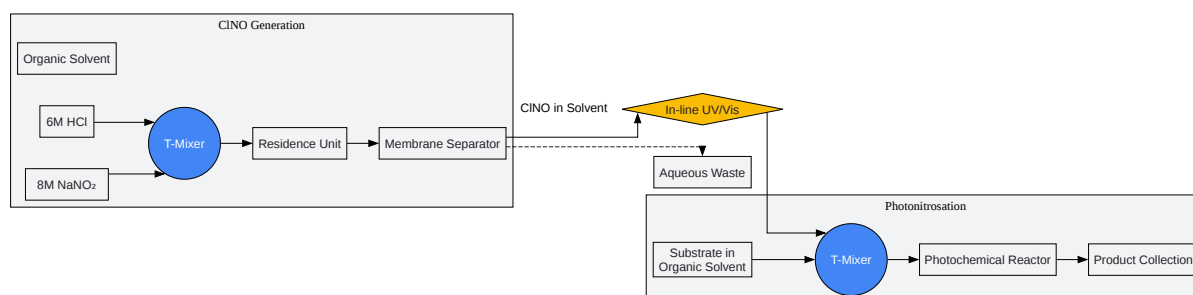
Materials:

- 8 M Sodium Nitrite (NaNO_2) aqueous solution
- 6 M Hydrochloric Acid (HCl) aqueous solution
- Organic solvent (e.g., Dichloromethane, CH_2Cl_2)
- Substrate for photonitrosation (e.g., Cyclohexane)
- Continuous flow reactor system with pumps, tubing, a T-mixer, a membrane-based liquid-liquid separator, and a back-pressure regulator.
- Photochemical reactor (e.g., with 395 nm LEDs)
- In-line UV/Vis spectrometer for monitoring.

Procedure:

- Set up the continuous flow system as depicted in the diagram below.
- Pump the 8 M NaNO_2 solution, 6 M HCl solution, and the organic solvent into the T-mixer at controlled flow rates. The reaction between NaNO_2 and HCl generates ClNO in situ.
- The biphasic mixture flows through a residence unit to ensure complete reaction.
- The mixture then enters a membrane-based liquid-liquid separator to isolate the organic phase containing the dissolved ClNO.

- The concentration of the generated ClNO in the organic phase is monitored in-line using a UV/Vis spectrometer by measuring the absorbance at a characteristic wavelength (e.g., 583 nm).
- The organic stream containing ClNO is then mixed with the substrate (e.g., cyclohexane in CH₂Cl₂) in another T-mixer.
- This reaction mixture is passed through a photochemical reactor and irradiated with a suitable light source (e.g., 395 nm LED) to initiate the photonitrosation reaction.
- The product stream is collected, and the product can be isolated and purified using standard laboratory techniques.



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Continuous flow setup for ClNO generation and use.

Protocol 2: Stopped-Flow Kinetic Analysis of Nitrosation Reactions

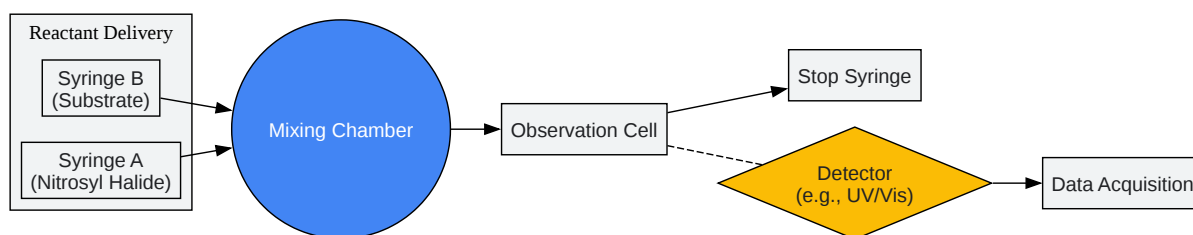
This protocol outlines the use of a stopped-flow apparatus to measure the kinetics of fast reactions, such as the nitrosation of a substrate by a nitrosyl halide.^{[4][5][6][7][8]}

Materials:

- Solution of the nitrosyl halide (e.g., BrNO in a suitable solvent).
- Solution of the substrate to be nitrosated.
- Stopped-flow spectrophotometer equipped with drive syringes, a mixing chamber, an observation cell, and a detector (e.g., UV/Vis or fluorescence).

Procedure:

- Prepare solutions of the nitrosyl halide and the substrate at known concentrations in a solvent that does not react with either species.
- Load the two reactant solutions into separate drive syringes of the stopped-flow instrument.
- Initiate the reaction by rapidly depressing the syringe plungers, which forces the two solutions through a high-efficiency mixing chamber.
- The mixed solution flows into the observation cell.
- The flow is abruptly stopped by a stop syringe, and the data acquisition is triggered simultaneously.
- Monitor the change in a spectroscopic signal (e.g., absorbance or fluorescence) of a reactant or product over time. The data collection is typically on the millisecond timescale.
- Analyze the kinetic trace (signal vs. time) by fitting it to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant of the reaction.

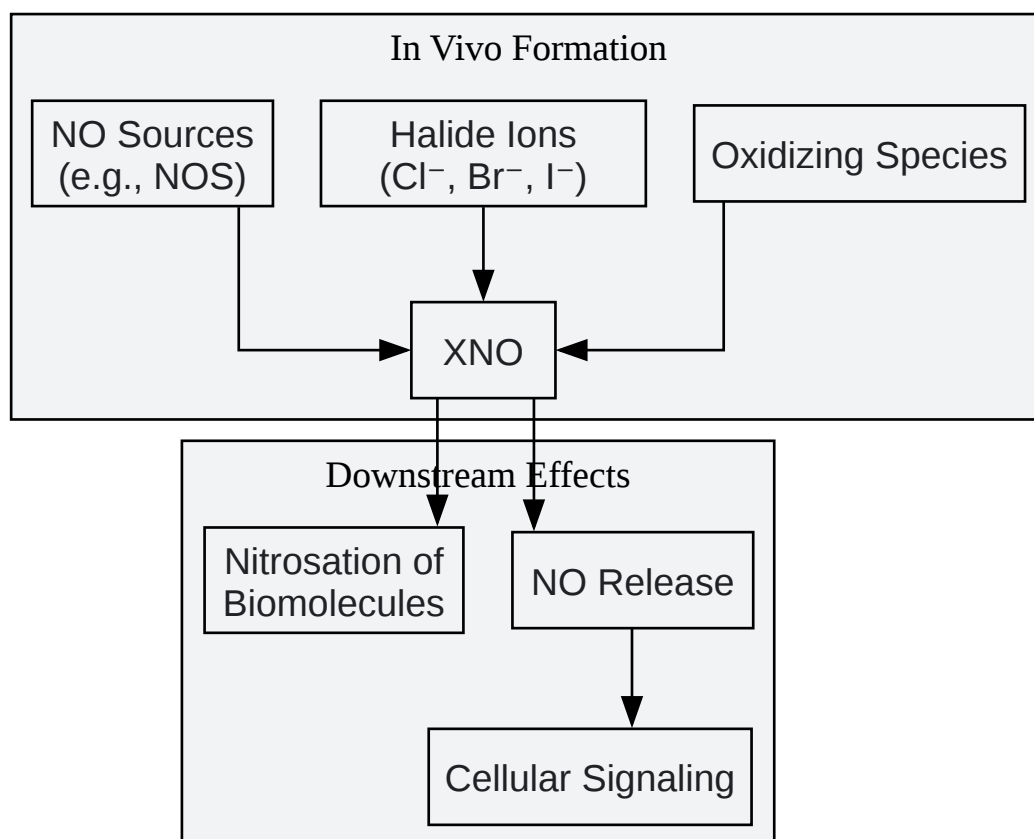
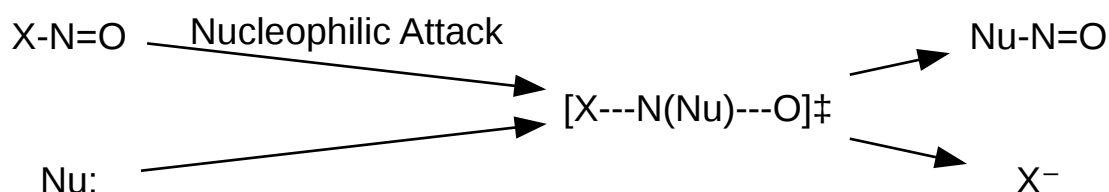


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Schematic of a stopped-flow experiment.

Reaction Mechanisms and Signaling Pathways

The primary reaction mechanism for nitrosyl halides as nitrosating agents involves the electrophilic attack of the nitrosonium-like nitrogen atom on a nucleophilic center. The general reactivity trend ($\text{ClNO} > \text{BrNO} > \text{INO}$) is consistent with the increasing electron-withdrawing ability of the halogen, which enhances the electrophilicity of the nitrogen.



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